molecular formula C16H14ClFO4 B1344964 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-95-3

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B1344964
CAS No.: 1142201-95-3
M. Wt: 324.73 g/mol
InChI Key: BXCIJVXPFHZBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H14ClFO4. This compound is characterized by the presence of a chloro-fluorobenzyl group attached to an ethoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorobenzaldehyde

Uniqueness

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. Its ethoxybenzoic acid moiety also contributes to its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCIJVXPFHZBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185719
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-95-3
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.